N-benzyl-2-(2-fluorophenyl)ethanamine
Description
N-Benzyl-2-(2-fluorophenyl)ethanamine is a substituted phenethylamine derivative featuring a benzyl group attached to the nitrogen atom and a 2-fluorophenyl moiety on the ethanamine backbone. This compound belongs to a broader class of N-benzylphenethylamines, which have garnered attention due to their interactions with serotonin receptors, particularly the 5-HT2A subtype . The fluorine atom at the ortho position of the phenyl ring introduces distinct electronic and steric properties, influencing receptor binding affinity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-benzyl-2-(2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C15H16FN/c16-15-9-5-4-8-14(15)10-11-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
InChI Key |
PQMKBIKRTOQYRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: 5-HT2AR Activity of N-Benzyl Derivatives (Adapted from )
| Compound | Substituent (Benzyl) | Phenethylamine Substituents | EC50 (nM) | Efficacy (% vs. LSD) |
|---|---|---|---|---|
| 24H-NBF | 2-Fluoro | 2,4-Dimethoxy | 158 | 107 |
| 24H-NBCl | 2-Chloro | 2,4-Dimethoxy | ~300* | ~95* |
| 34H-NBF | 2-Fluoro | 3,4-Dimethoxy | >1000 | 75.2 |
*Estimated from structural analogs.
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